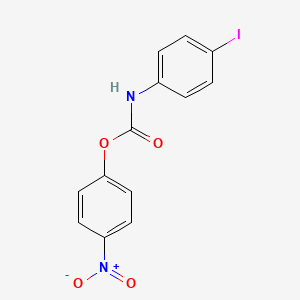
(4-nitrophenyl) N-(4-iodophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-nitrophenyl) N-(4-iodophenyl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of an iodo-substituted phenyl group and a nitro-substituted phenyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl) N-(4-iodophenyl)carbamate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophenyl chloroformate with 4-iodoaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
(4-nitrophenyl) N-(4-iodophenyl)carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the formation of different carbamate derivatives.
Oxidation: The iodo group can be oxidized to form iodo-substituted phenols or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Triethylamine, dichloromethane, and 4-iodoaniline.
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Nucleophilic Substitution: Various carbamate derivatives.
Reduction: 4-Amino-phenyl-carbamic acid 4-nitro-phenyl ester.
Oxidation: Iodo-substituted phenols.
科学研究应用
(4-nitrophenyl) N-(4-iodophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-nitrophenyl) N-(4-iodophenyl)carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
- (4-Iodo-phenyl)-carbamic acid phenyl ester
- (4-Iodo-phenyl)-carbamic acid 4-methyl-phenyl ester
- (4-Iodo-phenyl)-carbamic acid 4-chloro-phenyl ester
Uniqueness
(4-nitrophenyl) N-(4-iodophenyl)carbamate is unique due to the presence of both an iodo and a nitro group. This combination imparts distinct chemical reactivity and potential biological activity compared to other carbamate derivatives. The nitro group, in particular, can undergo redox reactions that are not possible with other substituents .
属性
分子式 |
C13H9IN2O4 |
|---|---|
分子量 |
384.13 g/mol |
IUPAC 名称 |
(4-nitrophenyl) N-(4-iodophenyl)carbamate |
InChI |
InChI=1S/C13H9IN2O4/c14-9-1-3-10(4-2-9)15-13(17)20-12-7-5-11(6-8-12)16(18)19/h1-8H,(H,15,17) |
InChI 键 |
IBQNAVALEUIACU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


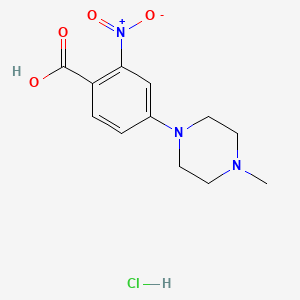
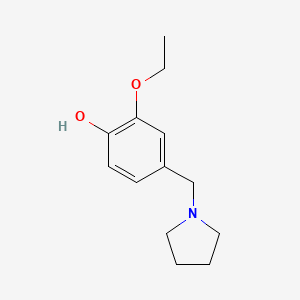
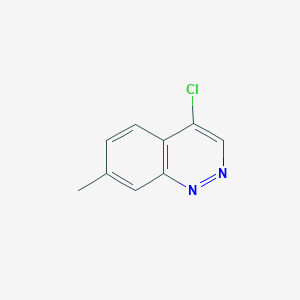
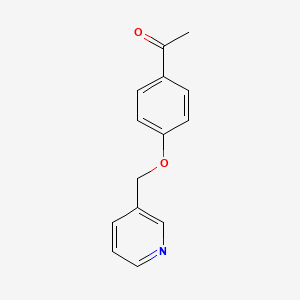
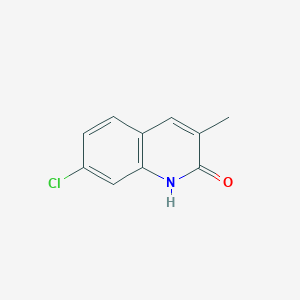
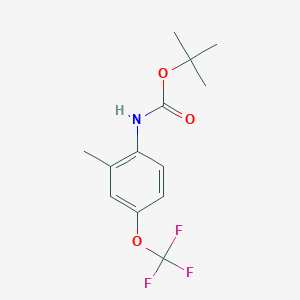


![ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B8661051.png)
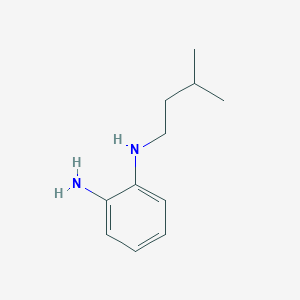
![(3S,8aS)-3-(hydroxymethyl)-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B8661077.png)
![4-[2-(4-Methoxyphenyl)ethynyl]pyridine](/img/structure/B8661080.png)

![2-(4-Aminophenyl)-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B8661093.png)
